![molecular formula C17H16F4O2 B12638148 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one CAS No. 918873-69-5](/img/structure/B12638148.png)
2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-{2-[4-Fluoro-2-(trifluorométhyl)phényl]-2-oxoéthyl}cyclooct-2-én-1-one est un composé organique complexe caractérisé par la présence d'un groupe fluoro et trifluorométhyl lié à un cycle phényle, qui est ensuite relié à une structure de cycloocténone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-{2-[4-Fluoro-2-(trifluorométhyl)phényl]-2-oxoéthyl}cyclooct-2-én-1-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction du 4-fluoro-2-(trifluorométhyl)benzaldéhyde avec le cyclooct-2-én-1-one dans des conditions spécifiques pour former le produit souhaité. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés de production en lots à grande échelle ou en flux continu. Le choix de la méthode dépend de facteurs tels que le coût, l'efficacité et l'impact environnemental. Des techniques avancées comme la synthèse assistée par micro-ondes et la chimie en flux sont parfois utilisées pour améliorer les vitesses de réaction et réduire les déchets .
Analyse Des Réactions Chimiques
Types de réactions
La 2-{2-[4-Fluoro-2-(trifluorométhyl)phényl]-2-oxoéthyl}cyclooct-2-én-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcools.
Substitution : Les groupes fluoro et trifluorométhyl peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) et les composés organolithium sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction produit généralement des alcools .
Applications de la recherche scientifique
La 2-{2-[4-Fluoro-2-(trifluorométhyl)phényl]-2-oxoéthyl}cyclooct-2-én-1-one a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et des voies métaboliques.
Mécanisme d'action
Le mécanisme d'action de la 2-{2-[4-Fluoro-2-(trifluorométhyl)phényl]-2-oxoéthyl}cyclooct-2-én-1-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes fluoro et trifluorométhyl améliorent l'affinité de liaison et la spécificité du composé, conduisant à une inhibition ou une activation plus efficace des voies cibles. Ces interactions peuvent moduler divers processus biologiques, ce qui rend le composé précieux pour les applications thérapeutiques .
Applications De Recherche Scientifique
2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways. These interactions can modulate various biological processes, making the compound valuable for therapeutic applications .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Fluoro-2-(trifluorométhyl)benzonitrile
- 2-Fluoro-4-(trifluorométhyl)pyridine
- Acide 2-(trifluorométhyl)phénylboronique
Unicité
Comparée à des composés similaires, la 2-{2-[4-Fluoro-2-(trifluorométhyl)phényl]-2-oxoéthyl}cyclooct-2-én-1-one se distingue par sa structure unique de cycloocténone, qui confère des propriétés chimiques et physiques distinctes. Cette unicité la rend particulièrement précieuse pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Numéro CAS |
918873-69-5 |
|---|---|
Formule moléculaire |
C17H16F4O2 |
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
2-[2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl]cyclooct-2-en-1-one |
InChI |
InChI=1S/C17H16F4O2/c18-12-7-8-13(14(10-12)17(19,20)21)16(23)9-11-5-3-1-2-4-6-15(11)22/h5,7-8,10H,1-4,6,9H2 |
Clé InChI |
VBSHJANWZVCFMU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C(C(=O)CC1)CC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
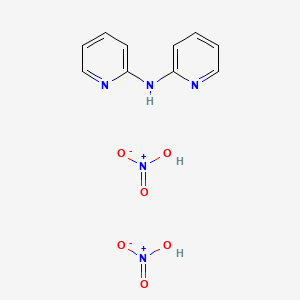
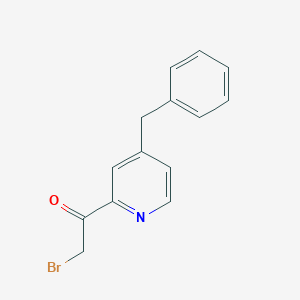
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
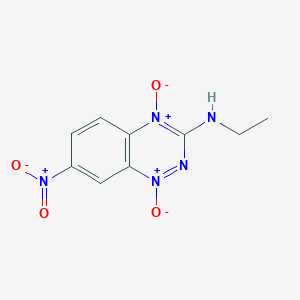
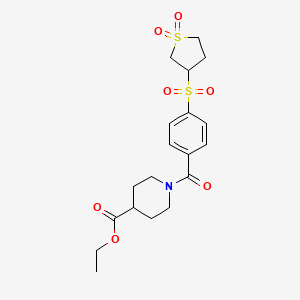
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
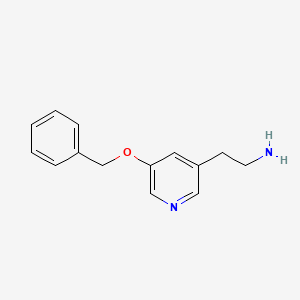
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)

![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
